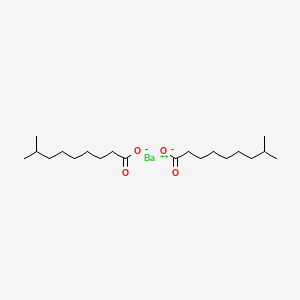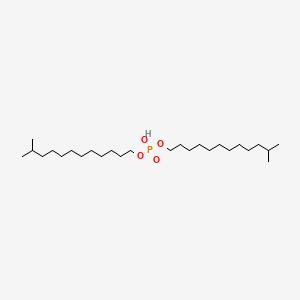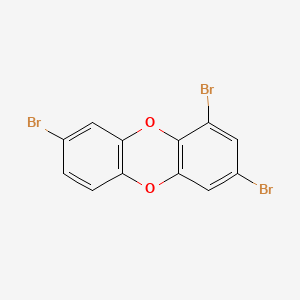![molecular formula C8H14N2O4 B13790106 (3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one: is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS,4R,7R,7aS)-7-Hydroxy-4-(hydroxymethyl)-2,2,7-trimethyltetrahydro-6H-[1,3]dioxolo[4,5-c]pyran-6-one
- (3aS,4S,7R,7aS)-6-Benzyl-2,2-dimethyltetrahydro-4H-4,7-methano[1,3]dioxolo[4,5-d][1,2]oxazine
Uniqueness
The uniqueness of (3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one lies in its specific stereochemistry and functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H14N2O4 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C8H14N2O4/c1-8(2)13-5-4(11)3-10(9)7(12)6(5)14-8/h4-6,11H,3,9H2,1-2H3/t4-,5+,6+/m1/s1 |
Clave InChI |
BLLXIUDADQROCE-SRQIZXRXSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@@H](CN(C(=O)[C@H]2O1)N)O)C |
SMILES canónico |
CC1(OC2C(CN(C(=O)C2O1)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)



![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)


![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)



